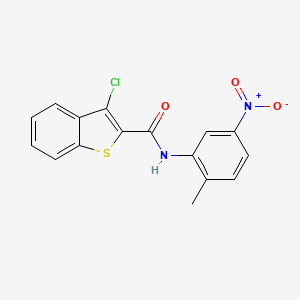![molecular formula C29H23BrN4O3S B11689412 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11689412.png)
6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({2-[(4-bromofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(4-metoxifenil)-2-metil-N-fenilpiridina-3-carboxamida es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos funcionales como ciano, metoxi y grupos bromofenilo, lo que lo convierte en un tema de interés para químicos e investigadores.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 6-({2-[(4-bromofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(4-metoxifenil)-2-metil-N-fenilpiridina-3-carboxamida normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de compuestos intermedios, que luego se someten a diversas condiciones de reacción para formar el producto final. Las rutas de síntesis comunes incluyen:
Sustitución nucleófila: Esto implica la sustitución de un grupo saliente por un nucleófilo, a menudo en condiciones básicas.
Reacciones de condensación: Estas reacciones implican la combinación de dos moléculas con la pérdida de una pequeña molécula, como agua o metanol.
Oxidación y reducción: Estas reacciones se utilizan para introducir o modificar grupos funcionales dentro de la molécula.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
6-({2-[(4-bromofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(4-metoxifenil)-2-metil-N-fenilpiridina-3-carboxamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Halógenos, aminas, tioles.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
6-({2-[(4-bromofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(4-metoxifenil)-2-metil-N-fenilpiridina-3-carboxamida tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, como en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-({2-[(4-bromofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(4-metoxifenil)-2-metil-N-fenilpiridina-3-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- N-(tert-Butil)-4-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-1,1-bifenil-2-sulfonamida
- Tiosulfato
- 2-Fluorodescloroquetamina
Singularidad
6-({2-[(4-bromofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(4-metoxifenil)-2-metil-N-fenilpiridina-3-carboxamida es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C29H23BrN4O3S |
|---|---|
Peso molecular |
587.5 g/mol |
Nombre IUPAC |
6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C29H23BrN4O3S/c1-18-26(28(36)34-21-6-4-3-5-7-21)27(19-8-14-23(37-2)15-9-19)24(16-31)29(32-18)38-17-25(35)33-22-12-10-20(30)11-13-22/h3-15H,17H2,1-2H3,(H,33,35)(H,34,36) |
Clave InChI |
DKFXKBSFOABJTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)

![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689360.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11689373.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11689380.png)


![Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate](/img/structure/B11689391.png)

![2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine](/img/structure/B11689397.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689420.png)
